N-Acetyl-2'-O-methyllactosamine

Description

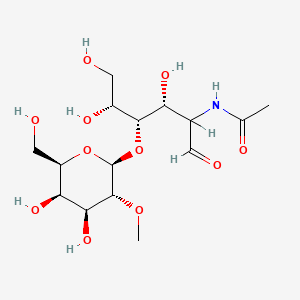

N-Acetyl-2'-O-methyllactosamine is a disaccharide derivative of lactosamine (Galβ1-4GlcNAc), characterized by a methyl group at the 2'-hydroxyl position of the galactose residue (Figure 1). This modification distinguishes it from the parent compound N-acetyllactosamine (Galβ1-4GlcNAc), which lacks methyl substitutions. The compound is synthesized via regioselective protection and glycosylation strategies, such as the condensation of 3,4,6-tri-O-acetyl-2-O-methyl-α-D-galactopyranosyl bromide with a glucosamine derivative under mercuric cyanide catalysis, followed by deprotection steps . Its structural specificity makes it a critical tool in glycobiology, particularly in studying enzyme-substrate interactions, such as α1,3-fucosyltransferase activity in cancer biomarker research .

Properties

CAS No. |

99933-16-1 |

|---|---|

Molecular Formula |

C15H27NO11 |

Molecular Weight |

397.37 g/mol |

IUPAC Name |

N-[(3R,4S,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-3,5,6-trihydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C15H27NO11/c1-6(20)16-7(3-17)10(22)13(8(21)4-18)27-15-14(25-2)12(24)11(23)9(5-19)26-15/h3,7-15,18-19,21-24H,4-5H2,1-2H3,(H,16,20)/t7?,8-,9-,10-,11+,12+,13-,14-,15+/m1/s1 |

InChI Key |

ONETVDVNEZHXBB-JKVVGOODSA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)OC)O |

Isomeric SMILES |

CC(=O)NC(C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)OC)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)OC)O |

Synonyms |

Ac-2-MeLac N-acetyl-2'-O-methyllactosamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Features of N-Acetyl-2'-O-methyllactosamine and Analogues

Key Distinctions

- Stereochemical Impact : The 2'-O-methyl group in this compound sterically hinders α1,2-fucosyltransferase activity while enhancing specificity for α1,3-fucosyltransferase, unlike the unmethylated N-acetyllactosamine .

- Enzyme Specificity : N-Acetyl-3-O-methyllactosamine, with methylation on glucosamine, is resistant to β1,4-galactosidase cleavage, making it suitable for glycan stability studies .

- Probe Utility: Fluorinated and seleno derivatives exhibit altered electronic properties, enabling their use in structural biology (e.g., crystallography, NMR) to map binding epitopes .

Role in Cancer Biomarker Research

This compound serves as a synthetic acceptor substrate for serum α1,3-fucosyltransferase (FT), an enzyme elevated in ovarian, breast, and gastric cancers. Clinical studies demonstrated a strong correlation (P < 0.0001) between serum FT activity and tumor progression, validating its utility in monitoring chemotherapy responses . In contrast, N-acetyllactosamine is less effective due to nonspecific fucosylation at multiple sites .

Structural Insights from Fluorinated Analogues

X-ray crystallography of 6'-fluoro-N-acetyllactosamine revealed a distorted ^4C₁ chair conformation in galactose, altering hydrogen-bonding networks with lectins. This contrasts with the relaxed ^4C₁ conformation of the parent compound, explaining reduced binding affinity for galectin-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.